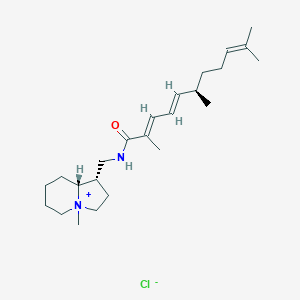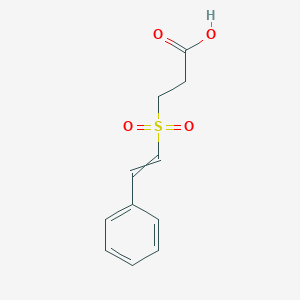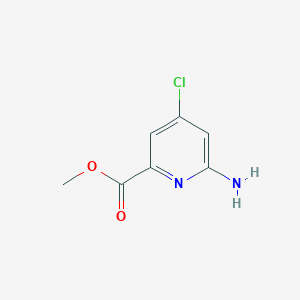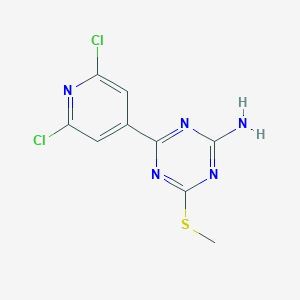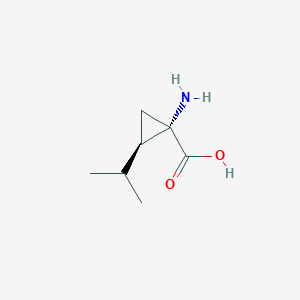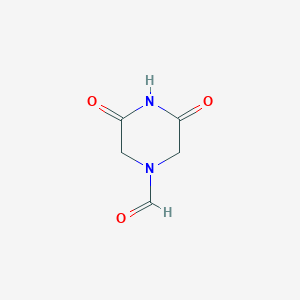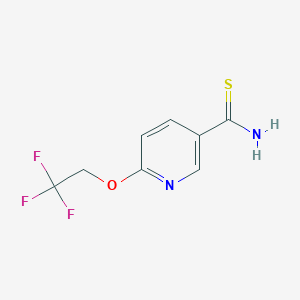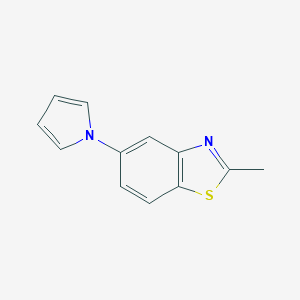
5-(Pyrrol-1-yl)-2-methylbenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrol-1-yl)-2-methylbenzothiazole, also known as PBTZ169, is a potent antimycobacterial agent. It has been extensively studied for its potential use in treating tuberculosis. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new tuberculosis drugs.
Mechanism Of Action
The exact mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of mycobacterial cell wall components. It also disrupts the proton motive force, which is essential for the survival of the bacteria.
Biochemical And Physiological Effects
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have a low toxicity profile in both in vitro and in vivo studies. It does not appear to have any significant effects on normal human cells. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is its potent antimycobacterial activity. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, which is a major advantage in the development of new tuberculosis drugs. However, the synthesis of 5-(Pyrrol-1-yl)-2-methylbenzothiazole is a complex process that requires specialized equipment and expertise, which may limit its use in some laboratories.
Future Directions
There are several potential future directions for the study of 5-(Pyrrol-1-yl)-2-methylbenzothiazole. One area of research is the development of new tuberculosis drugs that incorporate 5-(Pyrrol-1-yl)-2-methylbenzothiazole as a key component. Another area of research is the study of the mechanism of action of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may lead to the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-(Pyrrol-1-yl)-2-methylbenzothiazole, which may have implications for its use in the treatment of other diseases.
Scientific Research Applications
5-(Pyrrol-1-yl)-2-methylbenzothiazole has been extensively studied for its potential use in treating tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 5-(Pyrrol-1-yl)-2-methylbenzothiazole has been shown to have synergistic effects when used in combination with other tuberculosis drugs.
properties
CAS RN |
174079-72-2 |
|---|---|
Product Name |
5-(Pyrrol-1-yl)-2-methylbenzothiazole |
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
2-methyl-5-pyrrol-1-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-13-11-8-10(4-5-12(11)15-9)14-6-2-3-7-14/h2-8H,1H3 |
InChI Key |
FBMZDTXZLFXEBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)N3C=CC=C3 |
synonyms |
Benzothiazole, 2-methyl-5-(1H-pyrrol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

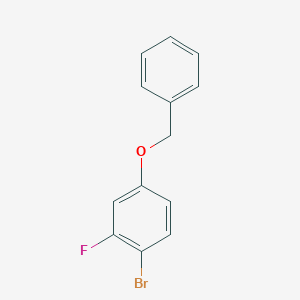
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
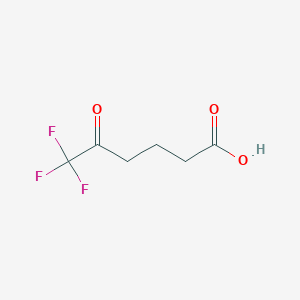
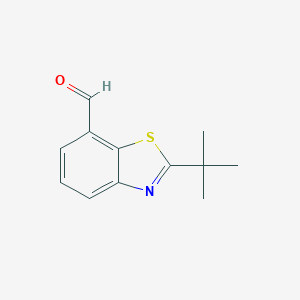
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
